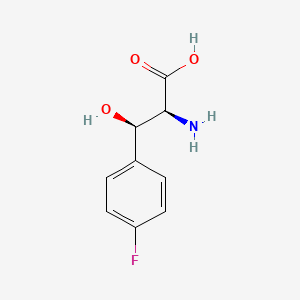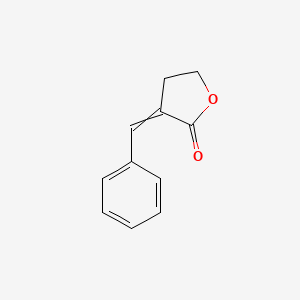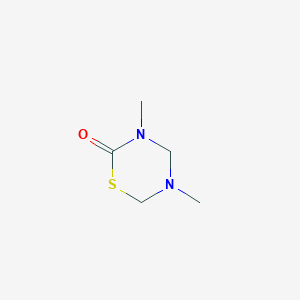![molecular formula C16H14N4O3S2 B12448302 N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-thiophen-2-yl-acetamide](/img/structure/B12448302.png)
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-thiophen-2-yl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidinyl group, a sulfamoyl group, a phenyl ring, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps. One common method starts with the conversion of sulfadiazine into 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide through the reaction with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as a solvent . This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfamoyl group or the pyrimidinyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The sulfamoyl group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrimidinyl and thiophene rings can interact with various biological pathways. These interactions can lead to the inhibition of bacterial growth or the modulation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide
- N-(4-(N′-Substituted Sulfamoyl)Phenyl)Myrtenamides
Uniqueness
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE stands out due to its combination of a pyrimidinyl group, a sulfamoyl group, a phenyl ring, and a thiophene ring
Propiedades
Fórmula molecular |
C16H14N4O3S2 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H14N4O3S2/c21-15(11-13-3-1-10-24-13)19-12-4-6-14(7-5-12)25(22,23)20-16-17-8-2-9-18-16/h1-10H,11H2,(H,19,21)(H,17,18,20) |
Clave InChI |
HZCJPWVLCMLMKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate](/img/structure/B12448219.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B12448232.png)
![3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B12448249.png)
![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)

![1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12448260.png)
![2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B12448264.png)
![N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B12448269.png)

![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12448279.png)

![2-hydroxy-4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B12448282.png)
![[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12448291.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B12448293.png)
